tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-bromopyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(6-14-15)8(12)4-5-13-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKLQGNUAJSUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=NC=CC(=C2C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the cyclization of appropriate precursors under controlled conditions.
tert-Butyl Protection: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a base.
Biological Activity
tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1286754-61-7) is a synthetic compound belonging to the pyrazolo-pyridine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, relevant research findings, and case studies.
- Molecular Formula : C11H12BrN3O2
- Molecular Weight : 298.14 g/mol
- Purity : Typically >95%
- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.
The biological activity of this compound is primarily associated with its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The bromine substitution at the 4-position enhances its reactivity and affinity towards specific biological targets.
Biological Activities
-
Anticancer Activity :
- Studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a related compound showed significant inhibition of cell growth in various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction mechanisms .
- Anti-inflammatory Effects :
- CNS Activity :
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial membrane potential disruption.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory bowel disease models, this compound was shown to significantly reduce colonic inflammation markers in treated mice compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced tissue damage .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 serves as an excellent leaving group, facilitating nucleophilic substitution under mild conditions. Common nucleophiles include amines, alkoxides, and thiols.
Key Reactions:
-
Amination: Reaction with primary or secondary amines in the presence of a base (e.g., K₂CO₃) at 60–80°C yields 4-amino derivatives. For example, treatment with morpholine in DMF produces tert-butyl 4-morpholino-1H-pyrazolo[3,4-b]pyridine-1-carboxylate .
-
Alkoxylation: Methanol or ethanol with NaH as a base at reflux replaces bromine with alkoxy groups .
Mechanism:
The electron-deficient pyridine ring enhances electrophilicity at position 4, enabling a two-step process:
-
Formation of a Meisenheimer complex via nucleophilic attack.
-
Elimination of bromide ion.
Transition Metal-Catalyzed Cross-Coupling Reactions
The C–Br bond undergoes efficient cross-coupling reactions, leveraging palladium or copper catalysts.
Suzuki-Miyaura Coupling
Reaction with aryl/vinyl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (80°C, 12–24 h) generates biaryl or styryl derivatives .
| Boronic Acid | Product | Yield (%) | Conditions |
|---|---|---|---|
| Phenyl | 4-Phenyl | 85–92 | Pd(PPh₃)₄, THF/H₂O, 80°C |
| Vinyl | 4-Vinyl | 78–84 | PdCl₂(dppf), DMF, 100°C |
Buchwald-Hartwig Amination
Using Pd₂(dba)₃ and Xantphos as a ligand, primary/secondary amines couple at position 4 to form C–N bonds. Yields range from 70–88% .
Deprotection of the tert-Butyl Ester
The tert-butyl group is cleaved under acidic conditions (e.g., TFA/DCM, 0°C to rt, 2–4 h) to yield 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylic acid, a precursor for further derivatization .
Halogen Exchange
Bromine can be replaced with iodine via Finkelstein reaction using NaI in acetone (reflux, 6–8 h) .
Comparative Reactivity
The bromine at position 4 exhibits higher reactivity compared to other halogenated pyrazolopyridines due to the electron-withdrawing effect of the pyridine ring.
| Compound | Halogen Position | Relative Reactivity (vs. Suzuki Coupling) |
|---|---|---|
| 4-Bromo | 4 | 1.0 (reference) |
| 5-Bromo | 5 | 0.6–0.8 |
| 6-Bromo | 6 | 0.3–0.5 |
Stability Under Reaction Conditions
The tert-butyl carboxylate remains stable during cross-coupling and SNAr reactions but hydrolyzes under strong acidic/basic conditions.
| Reaction Type | Stability of tert-Butyl Group |
|---|---|
| Suzuki | Stable |
| SNAr | Stable |
| TFA cleavage | Labile |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be contextualized by comparing it with positional isomers, halogenated analogs, and derivatives with varying substituents. Below is a detailed analysis:
Positional Isomers
Key Insight : The 4-bromo isomer offers distinct regioselectivity in cross-coupling reactions compared to the 5-bromo analog, influencing the design of target molecules in medicinal chemistry.
Halogenated Derivatives
Key Insight : The Boc-protected bromo derivatives exhibit superior handling and stability compared to deprotected analogs. Iodinated versions, while bulkier, enable diverse reaction pathways.
Alkyl- and Boron-Substituted Analogs
Key Insight : Methyl groups improve membrane permeability in drug candidates, while boronic esters expand utility in modular synthesis pipelines.
Pharmacologically Active Derivatives
Key Insight : Bromo-pyrazolo-pyridine scaffolds are privileged structures in kinase and topoisomerase inhibitor design, with Boc protection optimizing pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of the pyrazolo-pyridine core followed by tert-butyloxycarbonyl (Boc) protection. Key factors include:
- Temperature control : Bromination reactions often require low temperatures (0–20°C) to suppress side reactions, as seen in analogous heterocyclic systems .
- Catalyst selection : Use of coupling agents like KCO in acetonitrile (ACN) for alkylation or protection steps .
- Purification : Silica gel chromatography with gradients of hexane/EtOAc or MeOH/EtOAc is effective for isolating intermediates .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR spectroscopy : H and C NMR are critical for verifying substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm, while pyrazolo-pyridine protons resonate between 7–9 ppm .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving anisotropic displacement parameters for bromine atoms. High-resolution data (R factor <0.05) ensures accuracy .
Q. What are the recommended safety protocols when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, respiratory masks, and eye protection to avoid inhalation or skin contact with fine powders .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents like ACN .
- Storage : Keep in a cool, dry environment (<4°C) to prevent decomposition .
Advanced Research Questions
Q. What strategies are effective for functionalizing the bromo substituent in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a versatile site for:
- Suzuki-Miyaura coupling : React with arylboronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd catalysis. Optimize conditions using KCO in THF/water mixtures at 80°C .
- Buchwald-Hartwig amination : Introduce amines using Pd(dba) and Xantphos ligands in toluene .
Q. How to address discrepancies in crystallographic data refinement for brominated heterocycles?
- Methodological Answer :
- Anisotropic refinement : Use SHELXL to model bromine’s anisotropic displacement parameters, which are prone to overfitting due to high electron density .
- Twinned data : For crystals with twinning, SHELXE can apply HKLF5 format corrections to resolve overlapping reflections .
Q. How to analyze reaction mechanisms involving the bromo group using computational methods?
- Methodological Answer :
- DFT calculations : Simulate transition states for bromine displacement reactions (e.g., SNAr) using Gaussian or ORCA software. Basis sets like B3LYP/6-31G* are suitable for heterocyclic systems .
- Molecular dynamics : Study solvent effects (e.g., DMF vs. ACN) on reaction kinetics using GROMACS .
Q. What approaches are used to resolve contradictions in NMR data due to tautomerism or dynamic effects?
- Methodological Answer :
- Variable-temperature NMR : Perform experiments at 25–60°C to identify tautomeric equilibria. For example, pyrazolo-pyridines may exhibit shifts in NH proton signals .
- 2D experiments : Use H-C HSQC and HMBC to correlate ambiguous peaks with adjacent nuclei .
Critical Analysis of Contradictions
- Safety Data Variability : While classifies related compounds as "no known hazard," highlights acute toxicity. Researchers must cross-reference safety sheets with experimental data and prioritize PPE .
- Synthetic Yields : Yields for Boc protection vary (70–90%) depending on solvent purity. Anhydrous CHCl and fresh BocO improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
